Selectivity Over CYP1A2: A Critical Safety and Specificity Metric
PROTAC CYP1B1 degrader-1 (Compound 6C) exhibits substantial selectivity for its intended target, CYP1B1, over the closely related hepatic isoform CYP1A2. Its IC50 for CYP1B1 is 95.1 nM, while the IC50 for CYP1A2 is 9838.6 nM, representing a >100-fold selectivity window . This is a key differentiator from the classical CYP1 inhibitor α-naphthoflavone (ANF), which is a potent but non-selective inhibitor of CYP1A1, CYP1A2, and CYP1B1 [1].
| Evidence Dimension | Enzyme Inhibition Selectivity (CYP1B1 vs CYP1A2) |
|---|---|
| Target Compound Data | CYP1B1 IC50 = 95.1 nM; CYP1A2 IC50 = 9838.6 nM |
| Comparator Or Baseline | α-Naphthoflavone (ANF) - Classical inhibitor |
| Quantified Difference | Target compound: >100-fold selectivity. Comparator: Non-selective inhibition of multiple CYP1 isoforms. |
| Conditions | In vitro enzyme inhibition assay (purified or recombinant enzymes). |
Why This Matters
This >100-fold selectivity window minimizes confounding effects from hepatic CYP1A2 inhibition, making Compound 6C a more precise tool for studying CYP1B1-specific biology and avoiding off-target toxicity in cellular models.
- [1] Juvonen RO, et al. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone. 2020. View Source
